molecular formula C13H8ClF3O2S B1333968 (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride CAS No. 524046-23-9

(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride

Cat. No.: B1333968
CAS No.: 524046-23-9
M. Wt: 320.71 g/mol
InChI Key: ULTGKXKNKRJOHG-UHFFFAOYSA-N
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Description

(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride is an organic compound with the molecular formula C13H8ClF3O2S and a molecular weight of 320.72 g/mol . This compound is known for its unique chemical properties due to the presence of both trifluoromethyl and sulfonyl chloride groups, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride typically involves the reaction of this compound with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction mixture is heated to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Mechanism of Action

The mechanism of action of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride is unique due to the presence of both trifluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTGKXKNKRJOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395491
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524046-23-9
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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